molecular formula C16H18N2O3 B2681027 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 931374-78-6

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2681027
CAS No.: 931374-78-6
M. Wt: 286.331
InChI Key: JNXUSNBLYPRWCT-UHFFFAOYSA-N
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Description

Indole derivatives are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

Indole derivatives can be synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have been designed and synthesized .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, C17H14N3O2Cl, are as follows: yield (89%), melting point (211–213°C), and various spectral data .

Scientific Research Applications

Chemical Synthesis and Antibacterial Activity

A notable application of compounds structurally related to 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves their synthesis for antibacterial purposes. For instance, pyrrolopyridine analogs of nalidixic acid were synthesized, including derivatives of pyrrolo[2,3-b]pyridine-carboxylic acids. Among these, certain compounds demonstrated antibacterial activity in vitro, suggesting potential applications in developing new antibacterial agents (Toja et al., 1986).

Antiviral Research

Further applications can be seen in antiviral research, where substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives were synthesized. Although these compounds were generally inactive against viruses like BVDV, HCV, and influenza A/Aichi/2/69 (H3N2), certain derivatives showed effectiveness against influenza virus replication in cell cultures and in vivo models, indicating a potential for developing new antiviral drugs (Ivashchenko et al., 2014).

Organic Synthesis Techniques

The research also extends into the realm of organic synthesis techniques. An expedient phosphine-catalyzed [4 + 2] annulation process was developed to synthesize highly functionalized tetrahydropyridines. This method features ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, which undergoes annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This showcases an innovative approach to creating complex organic molecules with high yield and regioselectivity (Zhu et al., 2003).

Catalysis and Material Science

In material science, carbon-supported polyindole-5-carboxylic acid covalently bonded with pyridine-2,4-diamine copper complex has been studied as a non-precious oxygen reduction catalyst. The electrochemical analysis demonstrates that this composite material serves as a good catalyst with excellent stability, offering insights into non-precious metal catalysts for energy conversion applications (Yu et al., 2014).

Mechanism of Action

While the exact mechanism of action for your specific compound is not available, related compounds such as N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have shown to inhibit tubulin polymerization . This inhibition leads to cell apoptosis in a dose-dependent manner, arrests the cells in the G2/M phase, and inhibits polymerization of tubulin .

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on the specific compound. For example, some indole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future of indole derivatives is promising, with ongoing research into their synthesis and potential applications, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-2-3-14-13(6-10)11(8-17-14)4-5-18-9-12(16(20)21)7-15(18)19/h2-3,6,8,12,17H,4-5,7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXUSNBLYPRWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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